5-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
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Overview
Description
5-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that features a fused pyrrole and triazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions . This process yields the triazine ring system with a methyl group at the 5-position.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for higher yields and safety. The process involves the use of pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach . This method not only increases the overall yield but also ensures the removal of impurities, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine exerts its effects involves the inhibition of specific enzymes and proteins. For instance, it has been shown to inhibit Mer proto-oncogene tyrosine-protein kinase (MerTK), which is involved in cancer metastasis . The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
- 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
- 7-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Uniqueness
5-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl group at the 5-position and the fused ring system contribute to its stability and reactivity, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
5-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C7H8N4/c1-5-2-3-11-6(5)7(8)9-4-10-11/h2-4H,1H3,(H2,8,9,10) |
InChI Key |
AKCWVZXXFBSNPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=NN2C=C1)N |
Origin of Product |
United States |
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